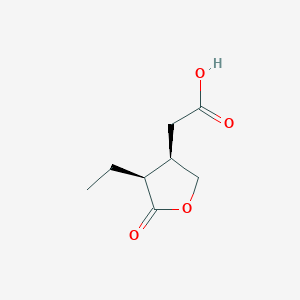
(3R,4S)-4-Ethyltetrahydro-5-oxo-3-furanacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4S)-4-Ethyltetrahydro-5-oxo-3-furanacetic acid is a chiral compound with significant importance in organic chemistry. It is characterized by its unique stereochemistry, which is denoted by the (3R,4S) configuration. This compound is a derivative of furan, a heterocyclic organic compound, and possesses both ketone and carboxylic acid functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4S)-4-Ethyltetrahydro-5-oxo-3-furanacetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of ethyl acetoacetate and a suitable aldehyde in the presence of a base to form the furan ring. The stereochemistry is controlled through the use of chiral catalysts or chiral starting materials.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The ketone group in this compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the carboxylic acid group to form esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alcohols, amines, and acid chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Esters, amides, and other substituted derivatives.
Scientific Research Applications
(3R,4S)-4-Ethyltetrahydro-5-oxo-3-furanacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of (3R,4S)-4-Ethyltetrahydro-5-oxo-3-furanacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the ketone and carboxylic acid functional groups allows it to participate in various biochemical reactions, influencing metabolic pathways and cellular processes.
Comparison with Similar Compounds
(3R,4S)-4-Methyltetrahydro-5-oxo-3-furanacetic acid: Similar structure but with a methyl group instead of an ethyl group.
(3R,4S)-4-Phenyltetrahydro-5-oxo-3-furanacetic acid: Similar structure but with a phenyl group instead of an ethyl group.
Uniqueness: (3R,4S)-4-Ethyltetrahydro-5-oxo-3-furanacetic acid is unique due to its specific stereochemistry and the presence of the ethyl group, which can influence its reactivity and interactions with other molecules. Its distinct functional groups and chiral centers make it a valuable compound in various fields of research and industry.
Properties
CAS No. |
58073-67-9 |
|---|---|
Molecular Formula |
C8H12O4 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
2-[(3R,4S)-4-ethyl-5-oxooxolan-3-yl]acetic acid |
InChI |
InChI=1S/C8H12O4/c1-2-6-5(3-7(9)10)4-12-8(6)11/h5-6H,2-4H2,1H3,(H,9,10)/t5-,6-/m0/s1 |
InChI Key |
AQARPLAIJXEEPY-WDSKDSINSA-N |
Isomeric SMILES |
CC[C@H]1[C@H](COC1=O)CC(=O)O |
Canonical SMILES |
CCC1C(COC1=O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3S,4R,5S)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone](/img/structure/B13417659.png)
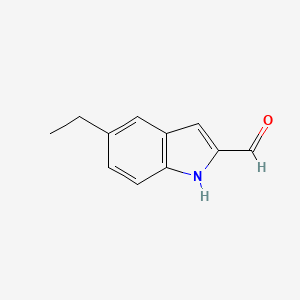
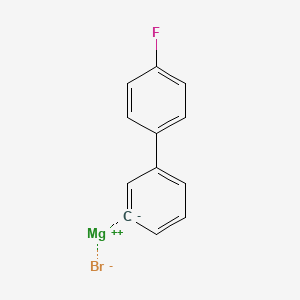
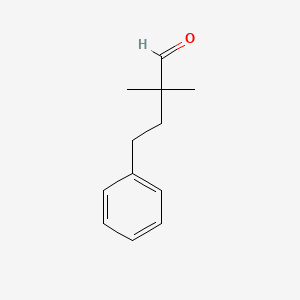
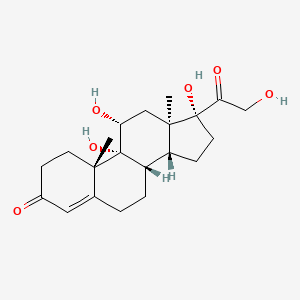

![[2-[(6R,8S,10R,13S,14S)-17-acetyloxy-2-bromo-6-fluoro-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13417695.png)
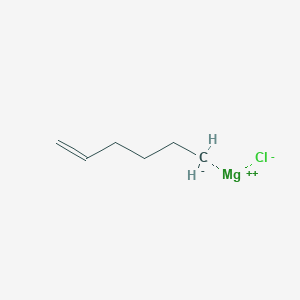
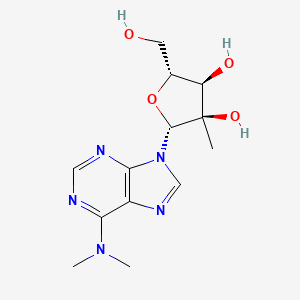

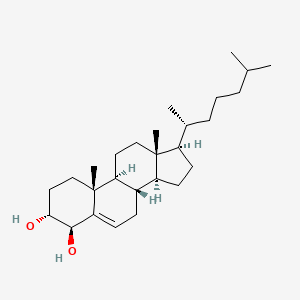
![N-[[3-(aminomethyl)phenyl]methyl]-2-(2-methylphenyl)-3-[(phenylmethyl)amino]imidazo[1,2-a]pyridine-8-carboxamide](/img/structure/B13417723.png)
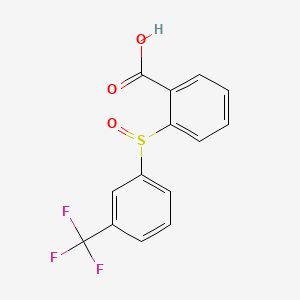
![N(iPr)2P(OCH2CH2CN)(-3)[levulinoyl(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl](/img/structure/B13417749.png)
